molecular formula C10H14F2N2 B13908280 N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine

N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine

Katalognummer: B13908280
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: UZYLGKPKQKMIGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine is an organic compound with the molecular formula C10H14F2N2 It is a derivative of benzene, featuring two fluorine atoms and two ethyl groups attached to the nitrogen atoms of the diamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine typically involves the reaction of 2,6-difluoroaniline with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N1,N1-diethyl-2,6-difluorobenzene-1,4-diamine is unique due to the presence of both fluorine atoms and ethyl groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H14F2N2

Molekulargewicht

200.23 g/mol

IUPAC-Name

1-N,1-N-diethyl-2,6-difluorobenzene-1,4-diamine

InChI

InChI=1S/C10H14F2N2/c1-3-14(4-2)10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3

InChI-Schlüssel

UZYLGKPKQKMIGS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=C(C=C(C=C1F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.